methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate
Description
Methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate (CAS: 1154917-04-0) is a methyl ester derivative of propanoic acid with a molecular weight of 208.26 g/mol and a purity of 95% . Its structure features a pyridin-2-ylmethylamino substituent at the β-position and a methyl group at the α-position of the propanoate backbone. This compound is commercially available for laboratory use, with applications in organic synthesis and drug development .
Properties
IUPAC Name |
methyl 2-methyl-3-(pyridin-2-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(11(14)15-2)7-12-8-10-5-3-4-6-13-10/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYSGBLPGDYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic One-Step Synthesis Using Acid Catalysts
Innovative one-step methods have emerged, leveraging strong acid catalysts to streamline the synthesis. A notable example involves the reaction of methyl 2-methylacrylate with (pyridin-2-yl)methylamine in anhydrous ethanol, catalyzed by trifluoromethanesulfonic acid under nitrogen atmosphere . The reaction proceeds at 120–160°C for 16–20 hours, achieving yields of 80–85% with 99% purity after recrystallization .
Table 1: Comparative Analysis of Catalytic Methods
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Trifluoromethanesulfonic acid | Ethanol | 120–160 | 16–20 | 80–85 | 99 |
| Conc. H₂SO₄ | Methanol | 100–110 | 1–2 | 70–75 | 95 |
| NaI/Na₂CO₃ | Dichloromethane | 80 | 2–3 | 65–70 | 90 |
The superiority of trifluoromethanesulfonic acid lies in its ability to protonate the acrylate ester, enhancing electrophilicity and facilitating nucleophilic attack by the amine. This method avoids the need for intermediate isolation, reducing production time by 40% compared to traditional routes .
Sulfonation and Chlorination-Mediated Pathways
Alternative routes involve functional group interconversion to introduce the pyridinylmethylamino moiety. For example, methyl 2-methyl-3-aminopropanoate can be sulfonated using chlorosulfonic acid at 0–5°C, followed by chlorination with gaseous chlorine under nitrogen protection . The resulting sulfonyl chloride intermediate is then reacted with (pyridin-2-yl)methanol in the presence of a base, yielding the target compound after hydrolysis and neutralization .
While this method achieves moderate yields (65–70%), it requires stringent temperature control and generates corrosive byproducts, complicating large-scale implementation. Recent optimizations propose replacing chlorosulfonic acid with p-toluenesulfonyl chloride to improve safety profiles, though yields remain suboptimal at 60–65% .
Solvent and Temperature Optimization
Solvent selection critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but risk ester degradation at elevated temperatures. In contrast, ethanol and methanol balance solvent polarity with thermal stability, making them ideal for catalytic methods . For instance, refluxing in ethanol at 120°C maximizes catalyst activity while minimizing side reactions, as evidenced by a 15% yield increase compared to DMF-based systems .
Temperature gradients also play a pivotal role. Gradual heating from 0°C to 60°C during the amination step reduces exothermic side reactions, improving overall yield by 10–12% .
Purification and Isolation Techniques
Post-synthesis purification typically involves liquid-liquid extraction with dichloromethane and deionized water to remove unreacted amines and acidic byproducts . Subsequent recrystallization using petroleum ether/ethyl acetate mixtures (5:1 v/v) yields high-purity crystals (>99%) . For industrial-scale production, vacuum distillation is preferred, though it demands precise control over pressure (0.09–0.1 MPa) and temperature (35–40°C) to prevent thermal decomposition .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted pyridine compounds .
Scientific Research Applications
Methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aliphatic Substituents
- Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate (CAS: 168209-18-5) Molecular Formula: C₉H₁₉NO₂ Molecular Weight: 173.25 g/mol Key Differences: Replaces the pyridinylmethyl group with a 2-methylpropyl (aliphatic) chain. Properties: Lower molecular weight and increased hydrophobicity due to the aliphatic chain. Purity: 98% .
Analogues with Heterocyclic Modifications
- Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10) Structure: Features a cyanoethenyl linker and a pyrimidinyl-dione group. Synthesis: Prepared via condensation of aromatic amines, highlighting reactivity differences due to electron-withdrawing groups (e.g., cyano) . Applications: Enhanced electronic properties may suit it for kinase inhibition studies.
- (S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate (9a-d) Structure: Incorporates a thiazole ring instead of pyridine. Demonstrated antimycobacterial activity in screening .
Ethyl Ester Derivatives with Benzimidazole Moieties
- Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate Structure: Ethyl ester with benzimidazole and pyridine substituents. Applications: Intermediate in synthesizing Dabigatran etexilate, a thrombin inhibitor. The benzimidazole group enhances metabolic stability compared to pyridine .
Complex Aromatic Derivatives
- Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[4’-(3’’-(naphthalen-2’’’-yl)-4’’-methoxyphenyl)pyridin-2’-yl]propanoate (93b) Structure: Extended aromatic system (naphthalene, methoxyphenyl) increases molecular weight (547.22 g/mol).
Table 1: Key Properties of Selected Analogues
Biological Activity
Methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate, also known by its CAS number 953733-17-0, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's interactions with biological systems, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring linked to a propanoate moiety through an amino group. Its molecular formula is , and it possesses unique structural characteristics that influence its biological behavior. The presence of the methyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and bioavailability.
This compound acts primarily as a ligand in enzyme inhibition assays. Its mechanism involves:
- Enzyme Interaction : The pyridine ring can form hydrogen bonds and π-π interactions with active sites of enzymes, which may lead to inhibition or activation of enzymatic activity.
- Hydrolysis of Ester Group : The ester group can undergo hydrolysis, releasing the active amino acid derivative that participates in various biochemical pathways .
1. Enzyme Inhibition
Research indicates that this compound has potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, studies have shown its capability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
2. Anticancer Potential
The compound has been investigated for its anticancer properties , particularly in targeting cancer cells by disrupting their metabolic processes. By inhibiting key enzymes like DHFR, it may reduce the availability of tetrahydrofolate required for nucleotide synthesis, thereby limiting cancer cell proliferation .
3. Neuroprotective Effects
Emerging studies suggest that derivatives of this compound might exhibit neuroprotective effects, potentially aiding in the treatment of neurological disorders. The ability to cross the blood-brain barrier due to its lipophilicity allows it to interact with central nervous system targets effectively.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Comparison with Similar Compounds
This compound can be compared with other similar compounds based on their structural and functional properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate | Similar structure with different substitution | Moderate enzyme inhibition |
| Ethyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate | Ethyl instead of methyl group | Enhanced lipophilicity and potential bioactivity |
Q & A
Q. What are the optimized synthetic routes for methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate?
The compound can be synthesized via iridium-catalyzed photoredox reactions using methyl acrylate derivatives and pyridin-2-ylmethylamine. Key steps include:
- Reacting methyl 2-(di(tert-butoxycarbonyl)amino)acrylate with 2-iodopyridine under [Ir(ppy)₂(dtbbpy)]PF₆ catalysis (0.01 equiv) and Hantzsch ester (1.3 equiv) in THF/H₂O .
- Purification via flash column chromatography (10–50% ethyl acetate/hexanes) to isolate the product in high yield (97%) .
- Deprotection of tert-butoxycarbonyl (Boc) groups using LiOH in THF/H₂O (3:2) to yield the free amine .
Q. How is the compound characterized, and what analytical methods ensure purity?
- Thin-layer chromatography (TLC) monitors reaction progress .
- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic peaks for pyridine (δ 8.1–8.2 ppm), ester (δ 3.7–3.8 ppm), and amine protons .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 558.2023 for a related compound) .
Q. What are the stability and storage recommendations for this compound?
- Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation .
- Avoid prolonged exposure to moisture, as ester groups may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis?
Photoredox reactions with chiral ligands or sterically hindered substrates can influence stereochemistry. For example, reactions with 2-bromopyridine and methyl 2-(Boc)amino-3-phenylacrylate yield a 4:1 diastereomer ratio, separable via chromatography . Adjusting solvent polarity (e.g., ethyl acetate/hexanes gradients) enhances resolution .
Q. What mechanistic insights explain its potential biological activity?
- The pyridine ring enables π-π stacking with aromatic residues in enzyme active sites, while the amino group forms hydrogen bonds, modulating targets like kinases or proteases .
- Molecular docking studies predict interactions with ATP-binding pockets (e.g., in tyrosine kinases) via hydrophobic and electrostatic forces .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst loading : Reduce iridium catalyst to 0.005–0.01 equiv to minimize costs while maintaining efficiency .
- Solvent optimization : Use THF/H₂O (3:2) to balance solubility and reaction kinetics .
- Temperature control : Maintain 25°C during photoredox steps to prevent side reactions .
Notes
- Contradictions : reports a 4:1 diastereomer ratio, suggesting potential challenges in stereochemical control. Researchers should prioritize chiral HPLC or asymmetric catalysis for enantiopure synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
